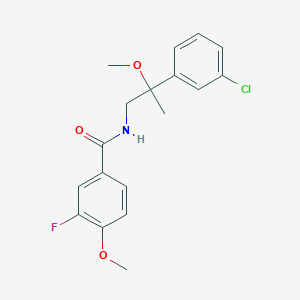

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as MN-64, is a novel chemical compound that has gained significant attention in scientific research. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods. MN-64 has been found to exhibit significant biological activity, making it a promising compound for further research.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of new substituted 3-aryl-1,8-naphthyridine derivatives, including compounds structurally related to 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, were synthesized and evaluated for their antimicrobial activity. These compounds were synthesized through condensation and further treatments, demonstrating good efficacy, easy workup, and simple purification. Their structures were confirmed through spectral data and elemental analyses (Ravi et al., 2018).

Novel Synthesis Techniques

The synthesis of 3H-Pyrrolo[2,3-c]isoquinolines and various naphthyridines was achieved through palladium-assisted cyclization under catalytic conditions. This method offers a novel approach to prepare compounds structurally related to the chemical , showcasing the versatility of synthesis techniques for naphthyridine derivatives (Biehl & Rao, 2002).

Chemical Framework Development

An easy route to new fused dihydroisoquinoline-naphthyridinone frameworks was explored, demonstrating the potential for creating novel compounds with significant chemical diversity. This work highlights the synthetic flexibility of naphthyridine derivatives, paving the way for further chemical investigations (Shuvalov & Fisyuk, 2022).

One-Pot Synthesis Methods

Highly substituted [1,8]naphthyridin-1-phenyl-1-ethanone derivatives were synthesized using a one-pot protocol, illustrating the efficiency and practicality of synthesizing complex naphthyridine derivatives. This method emphasizes the compound's relevance in streamlining synthetic routes for research applications (Alizadeh et al., 2017).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on derivatives of naphthyridines, including compounds with similarities to 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, have been conducted. These studies provide insights into the solvatochromism and intramolecular hydrogen bonding, contributing to the understanding of their chemical behavior and potential applications in materials science (Santo et al., 2003).

Propriétés

IUPAC Name |

1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12-10-13-6-3-4-8-16(13)22(12)19(24)15-11-14-7-5-9-20-17(14)21(2)18(15)23/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPVYPLJRQCFNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)

![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)

![1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2800396.png)

![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)